N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
Description
Properties
IUPAC Name |
N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-25(24,15-6-4-14(5-7-15)22-10-2-9-18-22)21-11-13(12-21)19-16-3-1-8-17-20-16/h1-10,13H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHPBFRQWJNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps:
Formation of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with thionyl chloride under reflux conditions.
Azetidine Ring Formation: The azetidine ring is introduced by reacting the sulfonyl chloride intermediate with azetidine in the presence of a base such as triethylamine.
Coupling with Pyridazine: The final step involves coupling the azetidine intermediate with pyridazine-3-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases and other sulfonamide-sensitive enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with sulfonamide-sensitive regions.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Shares a pyridazine-3-amine core with the target compound but replaces the azetidine-benzenesulfonyl group with a phenyl ring.
- Key Features : Planar molecular geometry due to intramolecular C–H⋯N hydrogen bonding and π–π stacking (3.6859 Å) between pyrazole and pyridazine rings.
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline .
6-(6-(1H-Pyrazol-1-yl)pyridin-3-yl)-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine
- Structure : Contains a pyridazine-3-amine linked to a pyridinyl-pyrazole system and a tetramethylpiperidine group.
- Key Features : The bulky tetramethylpiperidine substituent may enhance metabolic stability but reduce membrane permeability compared to the azetidine-sulfonyl group in the target compound .
Sulfonamide-Based Analogues
N-(2-{4-[1-(4-Chlorobenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine
- Structure: Features a 4-chlorobenzenesulfonyl group attached to a pyrazole ring, with a phenoxy-ethyl-pyridinamine side chain.
- This contrasts with the unsubstituted benzenesulfonyl group in the target compound, which may favor non-covalent binding .
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide
- Structure : Substituted with a methylbenzenesulfonamide and a trifluoromethylbenzyl group.
- Key Features : The trifluoromethyl group improves lipophilicity and bioavailability, while the methylsulfonamide enhances solubility. These properties highlight trade-offs between hydrophobicity and solubility that may inform optimization of the target compound .
Azetidine-Containing Analogues
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
- Structure: Combines an azetidine ring with a pyrrolopyrimidine-pyrazole system and a fluorinated isonicotinoyl group.
- Biological Activity : Acts as a JAK inhibitor, with the azetidine ring contributing to conformational rigidity. The target compound’s pyridazine-amine moiety may offer distinct hydrogen-bonding interactions compared to the pyrrolopyrimidine in this analogue .
Physicochemical Properties
Biological Activity
N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine, with the CAS number 2097918-60-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is CHNOS, with a molecular weight of 356.4 g/mol. The structure features a pyridazin moiety linked to an azetidine ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit serine/threonine kinases, which play critical roles in cell cycle regulation and apoptosis. The specific compound under discussion may exhibit similar inhibitory effects.
Table 1: Summary of Biological Activities
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : By targeting specific kinases involved in cell proliferation and survival, the compound may disrupt signaling pathways that lead to cancer progression.
- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells, suggesting that this compound might promote programmed cell death through intrinsic or extrinsic pathways.
- Microtubule Disruption : The ability to interfere with microtubule dynamics can halt cell division, making it a potential candidate for further development as an anticancer agent.
Study on Pyrazole Derivatives
A study highlighted the synthesis and biological evaluation of pyrazole derivatives that included compounds similar to this compound. These compounds showed promising results against various human cancer cell lines, demonstrating IC50 values ranging from 0.21 to 0.31 μM for growth inhibition .
Kinase Inhibition Research
Research into pyrazole-based inhibitors has revealed their efficacy against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with similar structures have been shown to inhibit CDK5 effectively, suggesting that this compound may possess similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
